molecular formula C17H15AsF6O B12833609 2,6-Dimethyl-4-(1-naphthyl)pyrylium hexafluoroarsenate CAS No. 84282-36-0

2,6-Dimethyl-4-(1-naphthyl)pyrylium hexafluoroarsenate

Cat. No.: B12833609
CAS No.: 84282-36-0
M. Wt: 424.21 g/mol
InChI Key: KIXLJKDDPCLKJS-UHFFFAOYSA-N
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Description

2,6-Dimethyl-4-(1-naphthyl)pyrylium hexafluoroarsenate is a chemical compound with the molecular formula C17H15AsF6O and a molecular weight of 424.2124192 . This compound is known for its unique structure, which includes a pyrylium ring substituted with dimethyl and naphthyl groups, and a hexafluoroarsenate counterion. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

The synthesis of 2,6-Dimethyl-4-(1-naphthyl)pyrylium hexafluoroarsenate typically involves the reaction of 2,6-dimethylpyrylium salts with 1-naphthyl compounds under specific conditions. The reaction is usually carried out in the presence of a strong acid, such as sulfuric acid, to facilitate the formation of the pyrylium ring. The hexafluoroarsenate counterion is introduced through the use of hexafluoroarsenic acid or its salts . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

2,6-Dimethyl-4-(1-naphthyl)pyrylium hexafluoroarsenate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2,6-Dimethyl-4-(1-naphthyl)pyrylium hexafluoroarsenate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,6-Dimethyl-4-(1-naphthyl)pyrylium hexafluoroarsenate involves its interaction with molecular targets through its pyrylium ring. The compound can form stable complexes with various substrates, facilitating chemical transformations. The hexafluoroarsenate counterion plays a role in stabilizing the overall structure and enhancing the reactivity of the pyrylium ring .

Comparison with Similar Compounds

2,6-Dimethyl-4-(1-naphthyl)pyrylium hexafluoroarsenate can be compared with other pyrylium compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and counterion, which confer distinct chemical properties and reactivity.

Properties

CAS No.

84282-36-0

Molecular Formula

C17H15AsF6O

Molecular Weight

424.21 g/mol

IUPAC Name

2,6-dimethyl-4-naphthalen-1-ylpyrylium;hexafluoroarsenic(1-)

InChI

InChI=1S/C17H15O.AsF6/c1-12-10-15(11-13(2)18-12)17-9-5-7-14-6-3-4-8-16(14)17;2-1(3,4,5,6)7/h3-11H,1-2H3;/q+1;-1

InChI Key

KIXLJKDDPCLKJS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=[O+]1)C)C2=CC=CC3=CC=CC=C32.F[As-](F)(F)(F)(F)F

Origin of Product

United States

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